molecular formula C6H10ClNO3S B13076421 2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride

2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride

Cat. No.: B13076421
M. Wt: 211.67 g/mol
InChI Key: AEOUIUHIHJCDHR-UHFFFAOYSA-N
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Description

2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO3S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of pyrrolidine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: It can undergo addition reactions with various reagents to form new compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone.

Scientific Research Applications

2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential use in the development of new pharmaceuticals.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-pyrrolidin-1-yl-phenyl-acetic acid ethyl ester
  • 2-(Pyrrolidin-1-yl)ethanol
  • 2-Oxo-2H-pyridin-1-yl-acetic acid

Uniqueness

2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride is unique due to its specific structure, which combines the properties of a sulfonyl chloride with a pyrrolidine ring

Properties

Molecular Formula

C6H10ClNO3S

Molecular Weight

211.67 g/mol

IUPAC Name

2-oxo-2-pyrrolidin-1-ylethanesulfonyl chloride

InChI

InChI=1S/C6H10ClNO3S/c7-12(10,11)5-6(9)8-3-1-2-4-8/h1-5H2

InChI Key

AEOUIUHIHJCDHR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CS(=O)(=O)Cl

Origin of Product

United States

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